Allopurinol - 180749-09-1

Allopurinol

Catalog Number: EVT-1182517
CAS Number: 180749-09-1
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992)
Allopurinol is a bicyclic structure comprising a pyrazole ring fused to a hydroxy-substituted pyrimidine ring. It has a role as a radical scavenger, a gout suppressant, an antimetabolite and an EC 1.17.3.2 (xanthine oxidase) inhibitor. It is an organic heterobicyclic compound and a nucleobase analogue. It derives from a hydride of a 1H-pyrazolo[4,3-d]pyrimidine.
Gout is a disease that occurs by the deposition of monosodium urate crystals (MSU) in body tissues, especially around joints. This disease has been well-documented in historical medical records and appears in the biographies of several prominent, historically recognized individuals. Allopurinol is a xanthine oxidase enzyme inhibitor that is considered to be one of the most effective drugs used to decrease urate levels and is frequently used in the treatment of chronic gout. It was initially approved by the FDA in 1966 and is now formulated by several manufacturers.
Allopurinol is a Xanthine Oxidase Inhibitor. The mechanism of action of allopurinol is as a Xanthine Oxidase Inhibitor.
Allopurinol is a xanthine oxidase inhibitor and a widely used medication for gout. Allopurinol is a rare but well known cause of acute liver injury that has features of a hypersensitivity reaction and can be severe and even fatal.
Allopurinol is a structural isomer of hypoxanthine. Allopurinol inhibits xanthine oxidase, an enzyme that converts oxypurines to uric acid. By blocking the production of uric acid, this agent decreases serum and urine concentrations of uric acid, thereby providing protection against uric acid-mediated end organ damage in conditions associated with excessive production of uric acid, i.e. the massive cell lysis associated with the treatment of some malignancies. (NCI04)
A XANTHINE OXIDASE inhibitor that decreases URIC ACID production. It also acts as an antimetabolite on some simpler organisms.
Source and Classification

Allopurinol was first synthesized in the 1950s and has since been widely adopted in clinical practice. It is classified under the category of urate-lowering therapies. The compound can be found in various formulations, including tablets and injectable forms, and is often prescribed alongside other medications to mitigate the risk of gout attacks.

Synthesis Analysis

Methods and Technical Details

The synthesis of allopurinol can be achieved through several methods, with two prominent approaches being highlighted:

  1. Condensation Reaction: The initial step involves the reaction of triethyl orthoformate with morpholine and malonamide nitrile under controlled heating conditions. This step typically requires refluxing at temperatures between 80°C and 112°C for several hours until a condensed product is formed.
  2. Cyclization and Refinement: Following condensation, a cyclization reaction occurs by adding hydrazine hydrate to the condensed product in the presence of dilute sulfuric acid. The reaction temperature is maintained between 90°C and 102°C for optimal results. The final steps involve purification processes such as washing and vacuum drying to yield pure allopurinol .
Molecular Structure Analysis

Structure and Data

Allopurinol has the chemical formula C5H4N4OC_5H_4N_4O and a molecular weight of 136.11 g/mol. Its structure consists of a pyrazole ring fused to a pyrimidine ring, which contributes to its biological activity.

  • Chemical Structure:
    • The compound features an imidazole-like nitrogen atom that plays a crucial role in its mechanism of action against xanthine oxidase.

Structural Representation

Allopurinol Structure

Chemical Reactions Analysis

Reactions and Technical Details

Allopurinol undergoes various chemical reactions that are essential for its therapeutic effects:

  1. Inhibition of Xanthine Oxidase: Allopurinol acts as a competitive inhibitor of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and further to uric acid.
  2. Metabolism: Allopurinol is metabolized primarily into oxypurinol, which also possesses xanthine oxidase inhibitory properties, prolonging its therapeutic effects in the body .
Mechanism of Action

Process and Data

The mechanism by which allopurinol exerts its effects involves:

  • Competitive Inhibition: By mimicking hypoxanthine, allopurinol binds to the active site of xanthine oxidase, inhibiting its activity. This leads to decreased production of uric acid from purines.
  • Reduction of Uric Acid Levels: As a result of this inhibition, serum uric acid levels decrease, alleviating symptoms associated with gout and preventing complications related to hyperuricemia.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Allopurinol appears as a white crystalline powder.
  • Solubility: It is soluble in water (approximately 1 g per 10 mL) and slightly soluble in alcohol.

Chemical Properties

  • pH: The pH of allopurinol solutions typically ranges from 5 to 7.
  • Stability: Allopurinol is stable under normal conditions but may degrade under extreme temperatures or prolonged exposure to light.

Relevant data indicates that the compound's solubility can be enhanced through various formulation techniques, making it more bioavailable for therapeutic use .

Applications

Scientific Uses

Allopurinol is predominantly used in clinical settings for:

  • Management of Gout: It prevents acute gout attacks by lowering uric acid levels.
  • Treatment of Hyperuricemia: Particularly beneficial for patients undergoing chemotherapy or those with chronic kidney disease.
  • Prevention of Uric Acid Nephropathy: Used prophylactically in patients at risk for elevated uric acid due to rapid cell turnover.

In addition to its primary applications, ongoing research explores potential uses in other conditions associated with purine metabolism disorders .

Introduction to Allopurinol: Historical Context and Pharmacological Significance

Discovery and Development of Allopurinol: Key Contributions by Gertrude Belle Elion and George Herbert Hitchings

The development of allopurinol emerged from the groundbreaking research partnership between Gertrude Belle Elion and George Herbert Hitchings at Burroughs Wellcome Research Laboratories, beginning in 1944. Their innovative "rational drug design" methodology represented a paradigm shift from traditional trial-and-error approaches, focusing instead on targeting specific biochemical pathways essential to disease pathogenesis [1] [3]. This strategy involved systematic exploration of purine and pyrimidine metabolism to identify compounds that could selectively disrupt nucleic acid synthesis in pathological cells [7] [9].

During investigations of the anticancer agent 6-mercaptopurine (6-MP), Elion and Hitchings identified xanthine oxidase as the enzyme responsible for metabolizing 6-MP to inactive 6-thiouric acid. This critical observation led them to hypothesize that inhibiting xanthine oxidase could not only potentiate 6-MP's anticancer effects but also reduce uric acid production [4] [7]. In 1963, after synthesizing and screening numerous purine analogs, they developed allopurinol (initially coded BW 56-158) as a potent xanthine oxidase inhibitor [5] [6]. The compound received FDA approval in 1966, revolutionizing the management of hyperuricemia and gout [6]. For their transformative contributions to drug discovery, Elion and Hitchings shared the 1988 Nobel Prize in Physiology or Medicine with Sir James Black, with the Nobel Assembly specifically recognizing allopurinol as one of their crown achievements [7].

Structural and Functional Analogues in Purine Metabolism

Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) functions as a structural analog of the natural purine base hypoxanthine, featuring a nitrogen-for-carbon substitution within the purine ring system [2] [6]. This strategic molecular modification enables allopurinol to serve as:

  • A competitive substrate for xanthine oxidase, undergoing oxidation to form the primary active metabolite oxypurinol (alloxanthine) [6] [10].
  • A suicide inhibitor via its metabolite oxypurinol, which forms an extremely stable complex with the reduced molybdenum center (Mo⁴⁺) of xanthine oxidase, causing prolonged enzymatic inhibition [2] [10].

Table 1: Structural Comparison of Hypoxanthine, Allopurinol, and Oxypurinol

CompoundChemical StructureEnzymatic TargetBiological Function
HypoxanthinePurine base (C₅H₄N₄O)Xanthine oxidase substrateNatural precursor to xanthine and uric acid
AllopurinolPyrazolo[3,4-d]pyrimidine (C₅H₄N₄O)Xanthine oxidase substrateProdrug converted to oxypurinol
OxypurinolHydroxylated pyrazolopyrimidine (C₅H₄N₄O₂)Xanthine oxidase inhibitorForms stable complex with reduced enzyme

Beyond xanthine oxidase inhibition, allopurinol interacts with additional purine and pyrimidine metabolic enzymes:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts allopurinol to allopurinol ribonucleotide, which inhibits de novo purine synthesis via feedback inhibition of amidophosphoribosyl transferase [6] [10].
  • Orotate phosphoribosyltransferase metabolizes allopurinol to nucleotides that inhibit orotidine-5'-monophosphate decarboxylase (OMPDC), potentially causing mild orotic aciduria [10] [6].
  • Purine nucleoside phosphorylase (PNP) is inhibited by oxypurinol ribonucleoside, potentially contributing to immunomodulatory effects distinct from urate-lowering activity [10] [14].

These multifaceted interactions distinguish allopurinol from non-purine xanthine oxidase inhibitors like febuxostat, which exhibits greater enzymatic specificity [10].

Role of Xanthine Oxidase Inhibition in Uric Acid Regulation

Xanthine oxidase catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and xanthine to uric acid [4] [6]. Allopurinol and its active metabolite oxypurinol disrupt this pathway through multiple mechanisms:

  • Direct competitive inhibition: Allopurinol competes with hypoxanthine for the enzyme's active site, reducing catalytic turnover [2] [6].
  • Suicide inactivation: Oxypurinol binds irreversibly to the reduced molybdenum cofactor (Mo⁴⁺) of xanthine oxidase, forming a stable complex with dissociation half-lives exceeding 300 minutes [2] [10].
  • Substrate depletion: By inhibiting purine catabolism, allopurinol increases hypoxanthine and xanthine pools, which are salvaged for nucleotide synthesis rather than uric acid production [6].

Table 2: Biochemical Impact of Xanthine Oxidase Inhibition

ParameterNormal PhysiologyAllopurinol TreatmentPhysiological Consequence
Serum Uric Acid3-7 mg/dLReduction by 30-50%Prevention of monosodium urate crystal formation
Hypoxanthine Concentration15-30 μmol/L2-3 fold increaseEnhanced purine salvage pathways
Xanthine Concentration20-50 μmol/L4-8 fold increaseHigher solubility than uric acid
Urinary Uric Acid Excretion400-800 mg/dayReduction by 20-40%Decreased risk of uric acid nephrolithiasis

The biochemical consequences of xanthine oxidase inhibition translate into significant therapeutic effects:

  • Reduction of serum urate concentrations: By blocking the terminal enzymatic steps, allopurinol typically reduces serum urate levels by 33-50%, maintaining them below the saturation point for monosodium urate (6.8 mg/dL) [4] [6].
  • Altered purine excretion profiles: Urinary uric acid decreases by 20-40%, while hypoxanthine excretion increases approximately 10-fold and xanthine excretion increases 2-3 fold. These metabolites exhibit superior solubility compared to uric acid, reducing crystallization risk [6] [10].
  • Tophus dissolution: Sustained serum urate reduction below 6 mg/dL facilitates gradual mobilization of tissue urate deposits, with clinical studies demonstrating tophus resolution within months to years of therapy [5] [6].

Research comparing allopurinol with its metabolite oxypurinol demonstrates significantly greater in vivo potency for the parent compound. Mouse hyperuricemia models revealed that intraperitoneal administration of allopurinol (3 mg/kg) reduced plasma uric acid by 58%, while equivalent oxypurinol doses produced negligible effects. Achieving comparable urate reduction required oxypurinol doses exceeding 10 mg/kg [2]. In vitro kinetic analyses confirmed that allopurinol inhibits xanthine oxidase 10-30 times more potently than oxypurinol across varying substrate concentrations, with complete enzyme inhibition occurring rapidly at micromolar concentrations [2]. This superior efficacy is attributed to allopurinol's dual role as both direct inhibitor and precursor to oxypurinol, enabling sustained enzymatic suppression through metabolic conversion [2] [10].

Properties

CAS Number

180749-09-1

Product Name

Allopurinol

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=O)NC=N2

Synonyms

2H-Pyrazolo[3,4-d]pyrimidin-4-ol (9CI)

Canonical SMILES

C1=C2C(=NC=NC2=O)NN1

Isomeric SMILES

C1=C2C(=NC=NC2=O)NN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.